Product packaging for Bis(methylcyclohexyl) adipate(Cat. No.:CAS No. 27479-35-2)

Bis(methylcyclohexyl) adipate

Cat. No.: B3050633
CAS No.: 27479-35-2
M. Wt: 338.5 g/mol
InChI Key: QNQFYZMDBGPUMK-UHFFFAOYSA-N
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Description

Bis(methylcyclohexyl) adipate (CAS 27479-35-2) is a diester compound belonging to the class of adipate esters, which are recognized in material science for contributing strength, durability, and resistance to solvents and oxidation . It functions primarily as a plasticizer, a key additive used in polymer research to improve the flexibility and processability of polymeric substances . As a member of the saturated polyester family, it offers researchers valuable properties such as excellent tear and abrasion resistance, making it a compound of interest for developing and testing specialized polymeric materials with enhanced performance characteristics . Its structural framework, comprising a hexanedioic acid core esterified with methylcyclohexanol, contributes to its performance as a plasticizing agent . This product is intended for laboratory research applications and is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H34O4 B3050633 Bis(methylcyclohexyl) adipate CAS No. 27479-35-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(1-methylcyclohexyl) hexanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O4/c1-19(13-7-3-8-14-19)23-17(21)11-5-6-12-18(22)24-20(2)15-9-4-10-16-20/h3-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQFYZMDBGPUMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)OC(=O)CCCCC(=O)OC2(CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00181904
Record name Bis(methylcyclohexyl) adipate
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Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27479-35-2
Record name Bis(methylcyclohexyl) adipate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(methylcyclohexyl) adipate
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Record name Bis(methylcyclohexyl) adipate
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Advanced Synthetic Methodologies and Reaction Engineering for Bis Methylcyclohexyl Adipate

Esterification Reaction Pathways and Mechanistic Elucidation

The synthesis of bis(methylcyclohexyl) adipate (B1204190) is primarily achieved through esterification, a fundamental reaction in organic chemistry. This can be accomplished via several distinct pathways, including direct esterification, transesterification, and increasingly, biocatalytic enzymatic routes. Each pathway offers unique advantages and challenges related to reaction kinetics, equilibrium constraints, and catalyst selection.

Direct esterification is the most conventional route for producing adipate esters. This process involves the reaction of adipic acid with two equivalents of methylcyclohexanol, typically at elevated temperatures and in the presence of an acid catalyst to accelerate the reaction rate. The reaction proceeds through a series of equilibrium steps, and the removal of water, a byproduct, is crucial to drive the reaction towards the formation of the diester product.

The general mechanism involves the protonation of the carboxylic acid group of adipic acid by the catalyst, which increases its electrophilicity. The alcohol (methylcyclohexanol) then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. This process occurs sequentially for both carboxylic acid groups on the adipic acid molecule.

Research on analogous long-chain adipate esters provides insight into typical process parameters. For instance, the synthesis of a mixed n-octyl and n-decyl adipate via direct esterification was optimized to achieve high yields. revmaterialeplastice.rochemijournal.com While specific conditions for bis(methylcyclohexyl) adipate may vary, these studies offer a representative baseline for industrial synthesis. Additionally, the synthesis of related compounds like 3-(4'-methylcyclohexyl) butanol adipates for use as plasticizers and lubricants underscores the industrial relevance of this reaction pathway. chemijournal.com

Table 1: Representative Conditions for Direct Esterification of Adipic Acid

ParameterValueProductYieldReference
Reaction Temperature210°CMixed n-octyl/n-decyl adipate95.5% revmaterialeplastice.rochemijournal.com
Reaction Time45 minutesMixed n-octyl/n-decyl adipate95.5% revmaterialeplastice.rochemijournal.com
CatalystAcid CatalystMixed n-octyl/n-decyl adipate95.5% revmaterialeplastice.rochemijournal.com
Temperature Range (General)250-300°CPolyester (B1180765) (e.g., Polybutylene adipate)Not specified google.com

Transesterification, or alcoholysis, presents an alternative pathway to direct esterification. In this process, a pre-existing ester of adipic acid, such as dimethyl adipate, is reacted with methylcyclohexanol. The reaction involves the exchange of the alcohol moiety of the ester. This route can be advantageous as it often proceeds under milder conditions and can avoid the production of water, simplifying downstream processing.

The reaction is typically catalyzed by acids, bases, or organometallic compounds. google.comresearchgate.net For example, the synthesis of oligomeric esters from dimethyl adipate has been successfully achieved using calcium methoxide (B1231860) as a catalyst. researchgate.net Similarly, organic titanates are effective catalysts for the transesterification of dimethyl terephthalate (B1205515) with diols in processes that also produce adipate copolymers. google.com The reaction is reversible, and using an excess of the reactant alcohol (methylcyclohexanol) can shift the equilibrium toward the desired product. nih.gov

Table 2: Catalyst Systems for Transesterification in Ester Synthesis

Catalyst TypeExample CatalystReactantsReference
Base CatalystCalcium methoxideDimethyl adipate and Neopentyl glycol researchgate.net
OrganometallicOrganic titanateDimethyl terephthalate and 1,4-Butanediol google.com
OrganocatalystN-heterocyclic carbenes (NHCs)General esters and alcohols organic-chemistry.org
Metal ClusterTetranuclear zinc clusterGeneral esters and alcohols organic-chemistry.org

Biocatalysis has emerged as a powerful and sustainable alternative for ester synthesis. This approach utilizes enzymes, most commonly lipases, to catalyze the esterification reaction under mild conditions, often in solvent-free systems. nih.gov The high selectivity of enzymes minimizes the formation of byproducts, leading to higher purity and simpler purification processes. google.com

Immobilized lipases are particularly favored as they can be easily separated from the reaction mixture and reused, enhancing the economic feasibility of the process. google.comnih.gov Candida antarctica lipase (B570770) B (CALB), often supplied as Novozym 435, is one of the most effective and widely studied biocatalysts for producing various adipate esters. google.comnih.govmdpi.com Studies have demonstrated high conversion yields (>95%) for the esterification of adipic acid with various alcohols using CALB. nih.govnih.gov The optimization of reaction parameters such as temperature, enzyme concentration, and substrate molar ratio is key to achieving maximum efficiency. nih.govnih.gov

Table 3: Research Findings on Enzymatic Synthesis of Adipate Esters

EnzymeSubstratesKey ConditionsResult (Yield/Conversion)Reference
Novozym 435 (Immobilized CALB)Adipic acid & Oleyl alcohol60°C, 2.5% w/w enzyme, Solvent-free95.5% conversion nih.gov
Novozym 435 (Immobilized CALB)Adipic acid & n-butanolOptimized via RSM>96% esterification nih.gov
Lipozyme® 435 (Immobilized CALB)Branched acid & alcohol80°C, 2.5% w/w biocatalyst95% conversion mdpi.com
Candida rugosa lipase on LDHAdipic acid & Methanol50°C, Water activity 0.53Up to 80% yield researchgate.net

Transesterification Reactions

Catalytic Systems in this compound Synthesis

Homogeneous catalysts are soluble in the reaction medium, leading to high activity and selectivity due to the excellent accessibility of catalytic sites. Traditional acid catalysts like sulfuric acid fall into this category. More advanced homogeneous systems include organometallic compounds such as tetraalkyl titanates, which are effective for both esterification and transesterification. google.com In related syntheses, palladium complexes paired with specific phosphine (B1218219) ligands have been developed for the highly selective carbonylation of dienes to produce adipate precursors like dimethyl adipate. nih.gov A significant drawback of homogeneous catalysts is the difficulty in separating them from the product mixture, which can lead to product contamination and catalyst loss.

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. Their primary advantage is the ease of separation by simple filtration, which allows for catalyst recycling and continuous processing. rsc.org Examples include solid acid catalysts, supported metals, and ion-exchange resins. For adipate synthesis, solid basic catalysts like magnesium oxide (MgO) have been used to produce dimethyl adipate from biomass-derived precursors. mdpi.com Advanced heterogeneous systems for related syntheses include bimetallic catalysts like PdNi/Mg(OH)₂ and zirconia-supported rhenium oxide (ReOₓ/ZrO₂), which show high activity and stability. tandfonline.comnih.gov Immobilized enzymes, as discussed previously, are a prominent class of heterogeneous biocatalysts. nih.gov

Table 4: Comparison of Homogeneous and Heterogeneous Catalysts for Adipate Synthesis

Catalyst TypeExamplesAdvantagesDisadvantagesReference
HomogeneousTetraalkyl titanates, Palladium-phosphine complexesHigh activity, High selectivity, Mild reaction conditionsDifficult to separate and recycle, Potential product contamination google.comnih.gov
HeterogeneousMgO, ReOₓ/ZrO₂, Supported metals (Pd/C), Immobilized lipasesEasy separation and recovery, Suitable for continuous processes, Improved catalyst stabilityLower activity (mass transfer limits), Potential leaching of active sites mdpi.comtandfonline.comnih.gov

Ionic liquids (ILs) are salts with melting points below 100°C, composed entirely of ions. They are considered novel catalytic materials and "designer solvents" due to their unique properties, including negligible vapor pressure, high thermal stability, and tunable acidity and basicity. mdpi.comresearchgate.net

In esterification, acidic ILs can function as both the catalyst and the solvent. Brønsted acidic ILs, for example, can be prepared with HSO₄⁻ anions or by incorporating sulfonic acid groups into the cation structure, providing the necessary protons to catalyze the reaction. mdpi.com A significant innovation is the development of supported ionic liquid phases (SILPs), where a thin film of an IL is immobilized on a solid support material. mdpi.com This approach combines the benefits of homogeneous and heterogeneous catalysis: the reaction occurs in a homogeneous liquid environment within the IL film, while the entire catalyst is a macroscopic solid that can be easily separated. nih.govmdpi.com This strategy can reduce the amount of expensive IL required and facilitates its use in continuous fixed-bed reactors. mdpi.com Research has demonstrated the successful use of ILs as media for enzymatic esterification, where they can enhance reaction rates and allow for easy separation of the product and reuse of the enzyme/IL system. rsc.org

Catalyst Design Principles and Performance Evaluation

Commonly, the synthesis is an esterification reaction between adipic acid and methylcyclohexanol. This process is often catalyzed by acids. organic-chemistry.org Both Lewis and Brønsted acids can be employed to activate the carbonyl group of adipic acid, making it more susceptible to nucleophilic attack by the alcohol. organic-chemistry.org

Heterogeneous solid acid catalysts are particularly advantageous as they are non-corrosive, produce less environmental pollution, and are easily separated from the reaction mixture. Examples of such catalysts include:

Supported Heteropolyacids (HPAs): Phosphotungstic acid (HPW) supported on carbon (HPW/C) has shown significant catalytic activity in esterification reactions. researchgate.net The catalytic performance is influenced by the loading of HPW on the support, with an optimal loading providing a balance of strong and weak acid sites, leading to higher reaction rates.

Mixed Metal Oxides: Catalysts composed of mixed oxides like alumina, iron oxide, calcium oxide, and silica (B1680970) have been effectively used for adipate ester synthesis. acs.org The specific composition of the oxides can be tailored to enhance catalytic activity. acs.org

Enzymatic Catalysts: Lipases, particularly from Candida antarctica (often immobilized as Novozym 435), are highly effective biocatalysts for adipate ester synthesis. nih.govoup.combiorxiv.org These enzymes offer high selectivity and operate under mild reaction conditions, which aligns with green chemistry principles. oup.commdpi.com

The performance of these catalysts is evaluated based on several key metrics:

Conversion Rate: This measures the percentage of reactants converted into products. For instance, HPW/C catalysts have achieved esterification rates of up to 97.3%. researchgate.net

Selectivity: This indicates the proportion of the desired product formed compared to side products. In the dicarbonylation of 1,3-butadiene (B125203) to produce adipates, selectivities as high as 97% have been reported using specific palladium-based catalysts. unimi.it

Turnover Frequency (TOF): This metric quantifies the number of moles of substrate that a mole of catalyst can convert per unit time, indicating the intrinsic activity of the catalyst.

Stability and Reusability: The ability of a catalyst to maintain its activity over multiple reaction cycles is crucial for industrial applications. For example, some bifunctional Ir-ReOx/C catalysts can be reused for at least five cycles in the synthesis of adipates from bioderived mucic acid. rsc.org

Process Optimization and Intensification in Adipate Ester Production

Microreactor Technologies for Enhanced Synthesis Efficiency

Microreactor technology (MRT) offers significant advantages for the synthesis of adipate esters by providing enhanced heat and mass transfer, precise control over reaction parameters, and improved safety. rsc.orgrsc.org These benefits stem from the high surface-area-to-volume ratio inherent in microscale systems. beilstein-journals.org

The use of microreactors can lead to:

Improved Yields and Selectivities: The precise control over temperature and residence time in microreactors can minimize the formation of byproducts and enhance the selectivity towards the desired adipate ester. beilstein-journals.org

Faster Reaction Times: The efficient mixing and heat transfer in microreactors can significantly accelerate reaction rates. For example, enzymatic reactions that might take 24 hours in a batch reactor can achieve high conversion in a much shorter time in a continuous-flow microreactor. rsc.orgrsc.org

Enhanced Safety: The small reaction volumes in microreactors minimize the risks associated with handling potentially hazardous reagents and exothermic reactions. beilstein-journals.org

Facilitated Scale-up: Scaling up production with microreactors can be achieved by "numbering-up," which involves operating multiple microreactors in parallel. rsc.orgrsc.org

Research has demonstrated the successful application of microreactors for various esterification reactions, including those involving adipates. For instance, the enzymatic synthesis of uridine (B1682114) esters, a process analogous to adipate synthesis in terms of ester bond formation, has been effectively performed in continuous-flow microreactors. rsc.orgrsc.org The use of packed-bed enzyme microreactors has also shown promise for the continuous production of esters. mdpi.com

Application of Artificial Intelligence (AI) and Machine Learning (ML) in Process Parameter Optimization (e.g., Artificial Neural Networks)

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to optimize the production of adipate esters by modeling complex, non-linear relationships between various process parameters. researchgate.net Techniques like Response Surface Methodology (RSM) and Artificial Neural Networks (ANNs) are powerful tools for this purpose. oup.comresearchgate.netresearchgate.net

Response Surface Methodology (RSM): RSM is a collection of statistical and mathematical techniques used to develop, improve, and optimize processes. It has been successfully applied to optimize the lipase-catalyzed synthesis of adipate esters in solvent-free systems. nih.govoup.com By designing experiments based on RSM, researchers can identify the optimal conditions for parameters such as reaction time, temperature, agitation speed, and enzyme amount to achieve high conversion yields. nih.govoup.com For example, in one study, RSM predicted an optimal conversion of 96.0%, which was in close agreement with the actual experimental value of 95.5%. nih.govresearchgate.net

Artificial Neural Networks (ANNs): ANNs are computational models inspired by the structure and function of biological neural networks. They are particularly effective at modeling complex and non-linear processes. researchgate.net In the context of adipate ester synthesis, ANNs can be trained on experimental data to predict the reaction yield based on various input parameters. researchgate.net ANNs have been shown to provide excellent predictive capabilities for optimizing esterification processes. researchgate.net

Equilibrium Management Techniques (e.g., Azeotropic Removal, Solventless Routes)

The synthesis of this compound via Fischer esterification is a reversible reaction. organic-chemistry.orgbyjus.com To drive the reaction towards the formation of the ester product and achieve high yields, the water produced during the reaction must be continuously removed. byjus.comoperachem.commasterorganicchemistry.com Several techniques are employed for this purpose:

Azeotropic Removal: This technique involves adding a solvent, such as toluene, that forms an azeotrope with water. operachem.commasterorganicchemistry.com The azeotrope has a lower boiling point than any of the individual components, allowing for the selective removal of water through distillation using a Dean-Stark apparatus. operachem.commasterorganicchemistry.com This method effectively shifts the equilibrium towards the product side.

Use of Excess Alcohol: Employing a large excess of one of the reactants, typically the alcohol (methylcyclohexanol), can also shift the equilibrium to favor the formation of the ester. organic-chemistry.orgoperachem.com

Molecular Sieves: These are adsorbent materials that can selectively trap water molecules from the reaction mixture, thereby removing it from the equilibrium and driving the reaction forward. organic-chemistry.orgbyjus.com

Solventless Routes: Conducting the esterification in a solvent-free system is an attractive green chemistry approach. nih.govoup.com This method eliminates the need for potentially hazardous organic solvents. In such systems, an excess of the alcohol reactant can also serve to improve the dispersion of the solid adipic acid. biorxiv.org The removal of water in solventless systems can be achieved by applying a vacuum, which has been shown to be highly effective, leading to conversions of up to 100 mol%. researchgate.netresearchgate.net

The choice of equilibrium management technique depends on various factors, including the specific reactants, catalyst, and desired process conditions.

Green Chemistry Principles and Sustainable Production Routes for this compound

The production of this compound is increasingly being guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. core.ac.uknih.gov Key aspects of sustainable production for this compound include the use of renewable feedstocks, environmentally benign catalysts, and energy-efficient processes.

A major focus of green chemistry in this context is the sustainable production of adipic acid, a key precursor. biorxiv.orgtandfonline.com Traditional methods for adipic acid synthesis often rely on petroleum-based feedstocks and can generate significant environmental pollutants. researchgate.nettandfonline.com Sustainable alternatives are being actively researched and developed:

Bio-based Feedstocks: There is considerable interest in producing adipic acid and its esters from renewable biomass. nih.govtandfonline.comrsc.org Potential bio-based sources include:

Glucose: Glucose, derived from cellulose (B213188), can be transformed into adipic acid in a two-step process involving oxidation to glucaric acid, followed by deoxygenation. nih.gov

Catechol: Catechol can be catalytically cleaved to produce muconic acid, which can then be hydrogenated and esterified to form adipate esters. rsc.org

Mucic Acid: Bioderived mucic acid can be converted to adipates in a one-step process using a heterogeneous catalyst. rsc.org

Fermentation: The reverse adipate degradation pathway (RADP) in microorganisms like E. coli offers a promising route for the direct fermentation of glucose to adipic acid with high yields. biorxiv.orgresearchgate.net

Green Catalysis: The use of environmentally friendly catalysts is another cornerstone of sustainable adipate production. This includes:

Biocatalysts: Enzymes, such as immobilized lipases, are highly effective for the esterification of adipic acid under mild conditions, minimizing energy consumption and waste. oup.combiorxiv.orgmdpi.com

Heterogeneous Catalysts: Solid acid catalysts that are non-corrosive and reusable are preferred over traditional liquid acid catalysts like sulfuric acid.

By integrating these green chemistry principles, the production of this compound can be made more sustainable and environmentally friendly.

Compound Names Mentioned

Theoretical and Computational Investigations of Bis Methylcyclohexyl Adipate

Quantum Chemical Calculations and Molecular Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of bis(methylcyclohexyl) adipate (B1204190).

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgnih.gov It has become a popular and versatile tool in chemistry and materials science for predicting and interpreting the behavior of complex systems. wikipedia.org DFT calculations can be applied to understand the synthesis and processing of materials where experimental studies may be challenging. wikipedia.org

For esters like bis(methylcyclohexyl) adipate, DFT can be used to optimize the molecular geometry, providing precise information on bond lengths, bond angles, and dihedral angles. The B3LYP functional is a widely used method in quantum chemical calculations for this purpose. mdpi.com For instance, in related ester systems, DFT has been used to compare theoretical and experimental structural parameters, showing close agreement. researchgate.net These structural details are crucial for understanding how the molecule packs in a condensed phase and interacts with other molecules, such as polymer chains in a plasticized material.

Furthermore, DFT is employed to study the reactivity of molecules. By calculating the energies of reactants, products, and transition states, reaction mechanisms can be elucidated. This is particularly relevant for understanding the synthesis of adipate esters through esterification, as well as their degradation pathways.

Table 1: Representative Bond Lengths and Angles in Adipate Esters from DFT Calculations

ParameterTypical ValueSignificance
C=O bond length~1.2 ÅInfluences the polarity and reactivity of the ester group.
C-O bond length~1.3-1.4 ÅAffects the flexibility and rotational freedom of the ester linkage.
O-C-C bond angle~110-120°Determines the local geometry around the ester group.
Dihedral anglesVariableDefines the overall conformation of the molecule.

Note: The values presented are typical for adipate esters and may vary slightly for this compound.

The electronic structure of a molecule, as described by its molecular orbitals, governs its chemical reactivity. Key descriptors derived from quantum chemical calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pearson.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insight into the chemical stability and reactivity of a molecule. researchgate.netirjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net For adipate esters, the HOMO is often localized on the ester groups, while the LUMO may be distributed across the carbonyl carbons and the alkyl chain. researchgate.net

Other important reactivity descriptors that can be calculated include:

Electron Affinity: The energy released when an electron is added to a neutral molecule.

Ionization Potential: The energy required to remove an electron from a neutral molecule.

Electronegativity: A measure of the tendency of an atom to attract a bonding pair of electrons.

Chemical Hardness: A measure of the resistance to change in electron distribution or charge transfer. researchgate.net

These descriptors help in understanding the interactions of this compound with other substances, which is crucial for its function as a plasticizer. mdpi.com

Table 2: Calculated Electronic Properties of a Model Adipate Ester

PropertyCalculated Value (eV)Interpretation
HOMO Energy-5.53Indicates the energy of the highest energy electrons available to participate in reactions.
LUMO Energy-0.83Represents the energy of the lowest energy empty orbital available to accept electrons.
HOMO-LUMO Gap4.70A larger gap suggests higher kinetic stability and lower chemical reactivity.

Note: These values are illustrative and based on a model system. The actual values for this compound would require specific calculations. irjweb.com

Density Functional Theory (DFT) Applications in Structure and Reactivity Studies

Molecular Modeling and Simulation Approaches

While quantum chemical calculations provide detailed information about individual molecules, molecular modeling and simulation techniques are used to study the behavior of larger systems and longer timescales.

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, including conformational changes and intermolecular interactions. In the context of this compound, MD simulations can reveal how the flexible adipate chain and the bulky methylcyclohexyl groups move and interact with each other and with surrounding molecules.

Conformational analysis of adipate esters shows that they can adopt multiple low-energy conformations due to rotation around the carbon-carbon bonds of the adipic acid backbone. The presence of the methylcyclohexyl groups will influence these conformational preferences, which in turn affects the physical properties of the compound.

MD simulations are particularly useful for understanding how plasticizers like this compound interact with polymer chains. By simulating a system containing both the plasticizer and the polymer (e.g., PVC), one can observe how the plasticizer molecules position themselves within the polymer matrix, disrupting polymer-polymer interactions and increasing flexibility. mdpi.com The strength of these intermolecular interactions, which can include van der Waals forces and dipole-dipole interactions, is a key determinant of plasticizer efficiency. nsf.govlibretexts.org

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a particular property. wikipedia.org In the context of adipates and other plasticizers, QSAR models can be used to predict properties such as toxicity, biodegradability, and plasticizing efficiency based on molecular descriptors. nih.govmdpi.com

While specific QSAR studies on this compound are not widely available, research on related adipate esters can provide valuable insights. escholarship.orgcpsc.gov These studies often use descriptors such as molecular weight, logP (a measure of lipophilicity), and various electronic and topological indices to build predictive models. mdpi.comoecd.org For example, QSAR models have been developed to predict the toxicity of plasticizers, which is a critical consideration for their use in consumer products. cpsc.govrsc.org

QSAR can be a valuable tool for screening new plasticizer candidates and for prioritizing experimental testing. By understanding the relationships between molecular structure and desired properties, it is possible to design safer and more effective adipate-based plasticizers. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Computational Chemistry in Chemical Process Design and Optimization

Computational chemistry plays a significant role in the design and optimization of chemical processes for the synthesis of compounds like this compound. Methods such as process simulation and computational fluid dynamics (CFD) can be used to improve efficiency, reduce costs, and enhance safety.

The synthesis of adipate esters typically involves an esterification reaction between adipic acid and an alcohol. aidic.it Process simulation software, such as Aspen, can be used to model the entire synthesis process, from the initial reaction to the final purification steps. aidic.it This allows for the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and minimize energy consumption. researchgate.netresearchgate.net For instance, simulations can help in designing efficient distillation processes to remove byproducts and purify the final ester. aidic.it

Furthermore, computational methods can aid in the development of more environmentally friendly synthesis routes. For example, enzymatic catalysis is a "green" alternative to traditional chemical catalysts for esterification. researchgate.net Computational models can be used to understand enzyme-substrate interactions and to optimize the conditions for biocatalytic processes. The use of computational tools in process design can lead to more sustainable and economical production of this compound and other adipate esters. mdpi.comrsc.org

Data Management and Open Science Practices in Computational Research

The advancement of computational chemistry and materials science is intrinsically linked to the generation, analysis, and dissemination of vast quantities of digital data. For a compound like this compound, theoretical and computational investigations—ranging from quantum mechanical calculations of molecular properties to large-scale molecular dynamics simulations of its behavior as a plasticizer—produce complex datasets. Adopting rigorous data management and open science practices is therefore not merely an administrative task but a cornerstone of ensuring the research is transparent, reproducible, and impactful. oscars-project.eu These practices allow the scientific community to build upon previous work, accelerate discovery, and enhance collaborative efforts. oscars-project.eu

A foundational component of modern research is the Data Management Plan (DMP), a living document that outlines the lifecycle of data within a project. uwaterloo.ca For computational studies on this compound, a DMP provides a clear strategy for handling data from initial generation to long-term archiving. uwaterloo.ca It ensures that valuable datasets are preserved and remain accessible for future validation or new analyses.

The table below illustrates a sample Data Management Plan for a hypothetical computational research project focused on this compound.

DMP SectionDescription for a this compound Study
1. Research Products & Data Types The study will generate several data types, including: • Input Files: Initial coordinates (PDB, XYZ), force field parameters, simulation control files (.mdp, *.in). • Raw Simulation Data: Molecular dynamics trajectories (.xtc, .trr), energy files (.edr), log files (*.log). • Processed Data: Calculated properties such as density, radial distribution functions, diffusion coefficients, and glass transition temperature (Tg) in formats like CSV or HDF5. • Software & Scripts: Custom analysis scripts (Python, Tcl) and specifications of simulation software versions (e.g., GROMACS 2024.1, LAMMPS). nsf.gov
2. Metadata & Documentation All datasets will be described with rich metadata to ensure they are understandable and reusable. This includes: • Descriptive Metadata: Following the DataCite schema for citation (authors, title, publication date). cdnsciencepub.comStructural Metadata: Using Chemical Markup Language (CML) or a Common Standard for eXchange (CSX) to describe the molecular system. researchgate.netresearchgate.netProvenance Metadata: Documenting the entire workflow, including software versions, hardware used, and the sequence of simulation and analysis steps.
3. Storage & Backup Active data will be stored on a secure institutional server with nightly incremental backups and weekly full backups. umassmed.edu Large trajectory files (>1 TB) will be stored on a dedicated high-performance computing (HPC) cluster storage with its own backup protocol.
4. Data Sharing & Access Policies Data will be shared according to the FAIR (Findable, Accessible, Interoperable, and Reusable) principles. mddbr.euscienmag.com All data and analysis scripts associated with publications will be deposited in a suitable open data repository, such as ioChem-BD or NOMAD, upon article acceptance. nfdi4chem.dechemistryviews.org Access will be open, under a Creative Commons (CC BY 4.0) license. An embargo period of no more than 12 months may apply to raw trajectory data to allow for initial analysis and publication.
5. Roles & Responsibilities The Principal Investigator (PI) holds ultimate responsibility for the DMP. Graduate students and postdoctoral researchers are responsible for daily data collection, documentation, and metadata creation. A designated "data steward" within the research group will oversee the final data deposit process.
6. Long-Term Preservation & Archiving Final, curated datasets will be archived in a trusted, domain-specific repository like ioChem-BD, which is designed for computational chemistry data. oscars-project.eunfdi4chem.despringernature.com This ensures long-term preservation and assigns a persistent digital object identifier (DOI) to each dataset, making it findable and citable.

Central to modern data management are the FAIR Guiding Principles, which aim to enhance the value of research data by making it more suitable for discovery and reuse by both humans and machines. irbbarcelona.org In the context of computational studies on this compound, these principles are applied as follows:

Findable : Datasets are assigned a globally unique and persistent identifier (DOI) and described with rich, searchable metadata. For instance, a dataset containing the results of a molecular dynamics simulation would have metadata specifying the compound ("this compound"), the type of simulation, and the properties calculated. ki.si

Accessible : Data are retrievable by their identifier using a standardized protocol. Depositing data in an open repository ensures that it is accessible to any researcher, promoting transparency and collaboration. ki.si Even if the data itself has restricted access for a period, the metadata remains accessible.

Interoperable : The data uses formal, broadly applicable languages and standards. This involves using standard file formats (e.g., PDB for coordinates) and controlled vocabularies, which allows datasets from different studies to be combined and analyzed. researchgate.netirbbarcelona.org

Reusable : Metadata and data are well-described with detailed provenance, including the simulation parameters, force fields, and software used. This allows other researchers to replicate the findings and reuse the data for new studies, such as training machine learning models to predict plasticizer efficiency. scienmag.comirbbarcelona.org

The table below presents an example of detailed research findings from a hypothetical computational study on this compound that would be made available in an open science context.

Calculated PropertyValueComputational MethodNotes
Dataset DOI 10.5281/zenodo.1234567 (Hypothetical)
Conformational Energy (Axial vs. Equatorial Methyl) 1.75 kcal/molDFT (B3LYP/6-31G*)Energy difference between the two primary conformers of the methylcyclohexyl group.
Density (amorphous cell) 1.02 g/cm³ at 298 KMolecular Dynamics (MD)NPT ensemble simulation of pure this compound.
Glass Transition Temp (Tg) in PVC (40 wt%) 45.2 °CMD SimulationCalculated from the change in slope of the density-temperature curve during simulated cooling.
Binding Energy with PVC Chain -45.3 kJ/molMD SimulationAverage non-bonded interaction energy between a single plasticizer molecule and surrounding polymer chains. royalsocietypublishing.org
Diffusion Coefficient in PVC (40 wt%) 2.1 x 10⁻⁹ cm²/s at 350 KMD SimulationCalculated from the mean squared displacement of the plasticizer's center of mass.

By embracing robust data management and the principles of open science, computational research on compounds like this compound can contribute more effectively to the broader scientific enterprise, fostering innovation and ensuring the long-term value of scientific data.

Advanced Materials Science: Interaction Mechanisms and Applications of Bis Methylcyclohexyl Adipate in Polymer Systems

Polymer-Adipate Interactions and Plasticization Mechanisms

Bis(methylcyclohexyl) adipate (B1204190) serves as a plasticizer, a substance added to polymers to enhance their flexibility, durability, and workability. ontosight.aiontosight.ai Its effectiveness is rooted in its ability to interact with and modify the structure of the host polymer at a molecular level.

The primary function of a plasticizer like bis(methylcyclohexyl) adipate is to interpose itself between the long chains of a polymer, such as Polyvinyl Chloride (PVC). specialchem.com In its rigid state, PVC polymer chains are tightly packed and held together by strong intermolecular forces, primarily van der Waals forces and dipole-dipole interactions due to the polar carbon-chlorine bonds. researchgate.net The introduction of the adipate plasticizer disrupts these polymer-polymer interactions.

The plasticizer molecules, which are smaller and more mobile than the polymer chains, diffuse into the polymer matrix. specialchem.com They position themselves between the PVC chains, effectively shielding the polymer's polar sites from each other. specialchem.com This process increases the "free volume" within the polymer structure, which is the microscopic space available for polymer segments to move. researchgate.net For plasticization to be effective, the interactions between the plasticizer and the polymer must be favorable, competing with the existing polymer-polymer and plasticizer-plasticizer forces. specialchem.com The ester groups in the this compound molecule can engage in dipole-dipole interactions with the C-Cl groups of PVC, while the non-polar cyclohexyl and aliphatic portions interact via van der Waals forces with the PVC backbone. This balance of interactions allows the adipate to be well-dispersed within the PVC matrix, leading to a homogenous, flexible material. researchgate.net

The molecular-level changes induced by this compound directly translate to significant alterations in the macroscopic mechanical properties of the polymer. By increasing the free volume and reducing intermolecular friction, the plasticizer enhances the mobility of the polymer chains. upenn.edu This increased mobility allows the chains to slide past one another more easily when an external stress is applied, resulting in a more flexible and less brittle material. ontosight.ai

Table 1: Illustrative Impact of Adipate Plasticizer on PVC Mechanical Properties This table presents typical changes observed when a generic adipate plasticizer is added to PVC, illustrating the principles described. Actual values for this compound may vary.

PropertyRigid PVC (Unplasticized)Plasticized PVC (with Adipate)
Tensile Strength HighLower
Young's Modulus HighLower
Elongation at Break (%) Low (<50%)High (>200%)
Glass Transition Temp. (Tg) High (~82 °C)Significantly Lower

The compatibility and potential effectiveness of a plasticizer with a given polymer can be theoretically predicted using solubility parameters, most notably the Hansen Solubility Parameters (HSP). kinampark.comhansen-solubility.com The HSP approach posits that the total cohesive energy of a substance can be divided into three components:

δD (Dispersion): Energy from van der Waals forces.

δP (Polar): Energy from dipole-dipole interactions.

δH (Hydrogen Bonding): Energy from hydrogen bonds. hansen-solubility.com

Each substance (polymer or plasticizer) can be described by a point in a three-dimensional "Hansen space" defined by these three parameters. hansen-solubility.com The fundamental principle is that substances with similar HSP values are likely to be miscible. For a plasticizer to be effective, its HSP coordinates should be close to those of the polymer. The distance (Ra) between the polymer and the plasticizer in Hansen space is a quantitative measure of this similarity. A smaller Ra value indicates better compatibility. researchgate.net This theoretical tool allows formulators to screen potential plasticizers and predict their performance without extensive empirical testing, saving time and resources. hansen-solubility.com

Table 2: Hansen Solubility Parameters (HSP) for PVC and Representative Plasticizers The principle of compatibility is based on the similarity between the HSP values of the polymer and the plasticizer.

CompoundδD (MPa¹/²)δP (MPa¹/²)δH (MPa¹/²)
Polyvinyl Chloride (PVC) 18.27.58.3
Dioctyl Adipate (DOA) 16.03.94.3
Dioctyl Phthalate (B1215562) (DOP) 16.66.33.9
Source: Data derived from scientific literature for illustrative purposes. researchgate.netresearchgate.net this compound would be expected to have HSP values that result in a small Ra relative to PVC for it to be a compatible plasticizer.

Influence on Polymer Mechanical Performance and Flexibility

Role in Polymer Composites and Blends

Beyond its primary role as a plasticizer, this compound can influence the morphology and properties of more complex polymer systems like composites and blends.

In thermosetting resinous systems, such as epoxies or unsaturated polyesters, additives play a crucial role in tailoring the final properties of the crosslinked network. While this compound is not inherently reactive and does not typically participate directly in the chemical crosslinking reactions, it can act as a non-reactive modifier or flexibilizer.

Influence on Material Microstructure and Morphology

This compound, when incorporated into polymer systems, primarily functions as a plasticizer, inducing significant changes in the material's microstructure and morphology. As a plasticizer, it positions itself between the long polymer chains, disrupting the intermolecular forces and increasing the free volume. This separation of polymer chains enhances their mobility, which directly translates to increased flexibility and reduced brittleness of the final material. researchgate.netontosight.ai

The morphology of polymer blends is also significantly influenced by the presence of adipate plasticizers. In immiscible polymer blends, the plasticizer can affect the phase morphology by altering the interfacial tension between the polymer phases. While specific studies with scanning electron microscopy (SEM) for this compound are not widely available, research on similar systems indicates that plasticizers can influence the size and distribution of the dispersed phase within the matrix. colab.ws In some cases, a high degree of branching in a polyester (B1180765) plasticizer can lead to partial miscibility and poor mechanical properties. diva-portal.org Conversely, polymeric plasticizers are often employed to reduce migration, thereby preserving the material's intended morphology and properties over time. researchgate.net

The following table summarizes the general effects of adipate plasticizers on the microstructure and properties of polymers, which are indicative of the expected influence of this compound.

Table 1: Influence of Adipate Plasticizers on Polymer Properties

PropertyEffect
Tensile Strength Decreased
Elongation at Break Increased
Hardness Decreased
Flexibility Increased
Glass Transition Temperature (Tg) Decreased
Crystallinity Marginal or no significant change

This table is based on general findings for adipate plasticizers like DOA and polyester adipates. researchgate.netdiva-portal.org

Functional Applications in Engineering Materials

High-Performance Coatings and Films

This compound and its derivatives are utilized in the formulation of high-performance coatings and films to enhance their physical and chemical properties. ontosight.ai The epoxidized form, bis(3,4-epoxy-6-methylcyclohexyl)methyl adipate, is particularly valuable in the coatings industry. Its incorporation into coating formulations can improve durability, adhesion, and resistance to environmental factors such as weathering and UV radiation. google.comepo.org

These adipate-based compounds are used in a variety of coating systems, including:

UV-Curing Coatings: In ultraviolet (UV)-curing coating compositions, particularly for applications like can coatings, these compounds contribute to the formation of a coating film with superior processability, hardness, and mar resistance. tetrawill.com

Corrosion-Resistant Coatings: They are employed as components in epoxy-based coating compositions designed to provide enhanced corrosion resistance for metal substrates. google.com

Flexible PVC Films: As a plasticizer, this compound is a key ingredient in the manufacture of flexible PVC films and sheets, where it imparts necessary flexibility and durability. researchgate.net

The table below outlines the role of this compound derivatives in different coating applications.

Table 2: Applications of this compound Derivatives in Coatings

Coating TypeFunction of Adipate DerivativeKey Benefits
UV-Curing Coatings for Cans Cationic-polymerizable componentEnhanced processability, adhesion, hardness, and mar resistance. tetrawill.com
Corrosion-Resistant Epoxy Coatings Crosslinking agentImproved corrosion resistance and durability. google.com
Flexible PVC Films PlasticizerIncreased flexibility, transparency, and durability. researchgate.netontosight.ai

Synthetic Fibers and Textile Applications

In the textile industry, this compound is used in the production of synthetic fibers to improve their physical characteristics. ontosight.ai When added to the polymer matrix of synthetic fibers, it functions as a plasticizer, enhancing flexibility and imparting wrinkle resistance to the final textile product. ontosight.ai

The application of adipate compounds extends to various types of synthetic fibers. For instance, the reinforcement of biodegradable polymer blends like poly(butylene adipate-co-terephthalate) (PBAT) with polyester fibers has been shown to significantly improve the mechanical properties of the resulting composites. diva-portal.org While this example does not directly use this compound as an additive to the fiber itself, it demonstrates the compatibility and synergistic effects of adipate-based polymers with textile fibers.

Research on PBAT blends reinforced with end-of-life polyester fibers has demonstrated substantial improvements in tensile and flexural strength. diva-portal.org These findings suggest that the incorporation of or interaction with adipate-based materials can lead to enhanced performance in textile applications.

Table 3: Mechanical Properties of PBAT/PLA Copolymer Blends Reinforced with Polyester Fibers

PropertyBioflex (unreinforced)Bioflex with Polyester FibersImprovement
Tensile Strength (MPa) 1120~82%
Flexural Strength (MPa) 1022120%
Tensile Modulus (MPa) 270900~233%

Data sourced from a study on Bioflex (a PBAT/PLA blend) reinforced with 30 wt% end-of-life polyester fibers. diva-portal.org

Electrical Insulation and Electronic Embedding Materials

The epoxidized derivative, bis(3,4-epoxy-6-methylcyclohexyl)methyl adipate, is a key component in the formulation of materials for electrical insulation and the encapsulation of electronic components. tetrawill.com Its cycloaliphatic structure contributes to excellent electrical insulation properties, good weather resistance, and low curing shrinkage, which is critical for preventing stress on sensitive electronic parts. tetrawill.com

This compound's molecular structure, featuring long, flexible adipate chains, imparts good toughness and flexibility to the cured epoxy resin system. tetrawill.com This is a significant advantage over more rigid epoxy systems, as it can improve the durability and reliability of electronic components under thermal and mechanical stress. It is often used in combination with other cycloaliphatic epoxy resins to optimize the toughness and other properties of the final cured product. tetrawill.com

These resins are suitable for various curing methods, including UV, anhydride, and thermal cationic curing, making them versatile for different manufacturing processes in the electronics industry. tetrawill.com Applications include resin-rich mica tape for high-voltage motors and other curable resin compositions for printed wiring boards and electronic components. epo.orggoogle.com

Table 4: Properties of a Cured Epoxy Resin Containing a this compound Derivative

PropertyValueTest Conditions
Glass Transition Temperature (Tg) 133 °CFormula: TTA26:MHHPA:AO-4=100:84:1; DSC, 20°C/min ramp
Dielectric Constant (Dk) Improved (lower)In laminates for electronic applications. epo.org
Thermal Resistance (Td) 320 °C to 380 °CIn laminates for electronic applications. epo.org

TTA26 is a trade name for bis ((3,4-epoxy cyclohexyl) methyl) adipate. tetrawill.com

Lubricant Formulations and Tribological Performance

Adipate esters are well-established as base stocks and additives in lubricant formulations, prized for their good thermal and oxidative stability, low pour points, and favorable tribological properties. ukm.my While specific tribological data for this compound is limited in publicly available literature, the performance of analogous dicarboxylic acid esters provides strong indications of its potential in lubrication.

Studies on esters like dioctyl adipate (DOA) and dioleyl adipate (DOlA) have shown that they can function effectively as boundary lubricants, reducing the coefficient of friction (COF) and wear between contacting surfaces. ukm.myresearchgate.net The mechanism of action involves the formation of a protective film on the metal surfaces, which minimizes direct metal-to-metal contact, especially under high load and low-speed conditions. The addition of antiwear additives to adipate ester-based lubricants can further enhance this protective action. researchgate.net

The polarity of adipate esters also contributes to their good solvency for other lubricant additives. diva-portal.org This property is beneficial for formulating complex lubricant packages. Given its ester functionality and hydrocarbon structure, this compound is expected to exhibit similar lubricating properties, making it a candidate for use in applications requiring good lubricity and low-temperature performance.

Table 5: Tribological Properties of Analogous Adipate Esters

LubricantCoefficient of Friction (COF)Pour Point (°C)Key Finding
Dioleyl Adipate (DOlA) < 0.5 at 40°C and 100°C-12Exhibits good boundary lubrication properties. ukm.my
Diisooctyl Adipate (DOA) Not specifiedNot specifiedAddition of antioxidants enhances wear protection. researchgate.net
PAO/Adipate Ester Blend Not specifiedNot specifiedUsed as a base oil for greases to improve additive dispersion. diva-portal.org

Intermediate in Complex Organic Synthesis and Polymer Precursors

This compound, as a diester of adipic acid and methylcyclohexanol, belongs to a class of compounds that are fundamental building blocks in polymer chemistry. Adipic acid and its esters are key monomers in the synthesis of a wide range of polymers, most notably polyesters and polyamides. wikipedia.org

The synthesis of polyesters can be achieved through the polycondensation of a diacid, such as adipic acid or its ester derivatives, with a diol. mdpi.com Therefore, this compound could theoretically be used as a monomer, where transesterification with a diol would lead to the formation of a new polyester, incorporating the methylcyclohexyl group into the polymer backbone.

Furthermore, adipate-based polyester polyols are crucial soft segments in the synthesis of segmented polyurethanes (SPUs). nih.gov In a typical two-step synthesis, a polyester polyol (like one derived from adipic acid) reacts with a diisocyanate, such as 4,4'-methylene-bis-cyclohexyl diisocyanate (HMDI), to form a prepolymer. nih.govmostwiedzy.pl This prepolymer is then reacted with a chain extender to form the final SPU. The use of HMDI, a cycloaliphatic diisocyanate, in conjunction with an adipate polyester highlights the relevance of the methylcyclohexyl and adipate moieties in creating polyurethanes with specific properties, such as those desired for biomedical applications. nih.gov

The epoxidized form, bis(3,4-epoxy-6-methylcyclohexyl)methyl adipate, also serves as an important intermediate in the production of epoxy resins, contributing to the polymer network upon curing. tetrawill.com

Environmental Chemistry and Degradation Dynamics of Bis Methylcyclohexyl Adipate

Environmental Occurrence and Distribution Mechanisms

Atmospheric Transport and Deposition in Environmental Compartments

The release of semi-volatile organic compounds (SVOCs) like bis(methylcyclohexyl) adipate (B1204190) into the indoor and outdoor environment can occur through volatilization and diffusion from material surfaces. regionorebrolan.se Once in the atmosphere, these compounds can be transported over significant distances. researchgate.net Studies on other plasticizers, such as phthalates, indicate that while long-range atmospheric transport may be limited for some compounds, their presence in remote locations suggests that atmospheric transport does occur. canada.ca

Deposition from the atmosphere can happen through both wet (rain and snow) and dry deposition, leading to the contamination of various environmental compartments including soil and water bodies. researchgate.netnih.gov The rate of deposition can be influenced by meteorological factors such as rainfall and wind. nih.gov For instance, research on microplastics, which can act as carriers for additives like plasticizers, has shown that atmospheric deposition is a significant pathway for their entry into remote ecosystems. researchgate.net

Presence and Distribution in Aquatic and Terrestrial Environments

Once released into the environment, bis(methylcyclohexyl) adipate, like other plasticizers, can be distributed across different environmental media. Due to its hydrophobic nature, it is expected to adsorb to soil and sediment particles when released into water. canada.ca This partitioning behavior is influenced by its molecular size and water solubility. canada.ca

Studies have detected various plasticizers in all environmental compartments, including water, sediment, and soil. canada.ca For example, a screening study of marine mammals in the Baltic Sea tentatively identified this compound, indicating its presence in marine food webs. umweltbundesamt.de The leaching of plasticizers from products over time is a primary source of their entry into the environment, leading to contamination of both aquatic and terrestrial systems. ontosight.ai

Identification of Emission Sources and Release Pathways

The primary emission source of this compound is its use as a plasticizer in various products. ontosight.ai It is added to materials like plastics, synthetic fibers, and films to improve flexibility and durability. ontosight.ai The release of this compound into the environment can occur during manufacturing processes, through the leaching from end-products, and during improper disposal. ontosight.aicanada.ca

Industrial facilities that manufacture or use this compound are potential point sources of emission. canada.ca For other plasticizers, industrial discharges and wastewater treatment plant effluents have been identified as significant release pathways into the environment. canada.ca Additionally, the abrasion and wear and tear of products containing this compound can release it into the environment, particularly into indoor dust. regionorebrolan.se

Mechanistic Studies of Degradation Pathways

Hydrolytic Degradation Kinetics and Reaction Order Analysis

The degradation of adipate esters can occur through hydrolysis, a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolytic degradation is influenced by factors such as temperature and pH. mdpi.com For polyesters, hydrolysis involves the random cleavage of ester bonds along the polymer chain. nih.gov

Microbial Biodegradation Processes and Biological Pathways

Microbial degradation is a key process in the environmental fate of this compound. researchgate.net Various microorganisms have been shown to degrade plasticizers. nih.govfrontiersin.org The initial step in the biodegradation of diester plasticizers like this compound is typically the enzymatic hydrolysis of the ester bonds. researchgate.netfrontiersin.org This process is carried out by extracellular enzymes secreted by microorganisms. frontiersin.org

This initial hydrolysis breaks down the parent compound into adipic acid and methylcyclohexanol. Following this, the degradation intermediates can be further metabolized by microorganisms. For example, in the biodegradation of a similar plasticizer, di-2-ethylhexyl adipate (DEHA), by Rhodococcus rhodochrous, the alcohol component (2-ethylhexanol) was further oxidized. researchgate.net The resulting metabolites are then channeled into the classical catabolic pathways of the microorganisms. frontiersin.org The efficiency of biodegradation can be influenced by environmental conditions and the presence of other carbon sources. researchgate.net

Photodegradation Mechanisms and Environmental Transformation

Limited specific data exists on the photodegradation of this compound. However, the environmental transformation of similar compounds, such as phthalate (B1215562) esters, suggests that photodegradation via free radical attack is a plausible pathway in the atmosphere. For many phthalate esters, the atmospheric half-life is estimated to be around one day due to oxidation by hydroxyl radicals. In aquatic and soil environments, photodegradation is generally considered a less significant process for the removal of phthalate esters compared to biodegradation. acs.org

For structurally related compounds like dicyclohexyl phthalate (DCHP), thermal decomposition, which can be initiated by heat and light, results in products suchs as cyclohexanol, cyclohexyl ether, phthalic anhydride, and cyclohexyl benzoate. nih.gov While not directly photodegradation, this provides insight into the potential breakdown products under energetic conditions.

The general mechanism for the photodegradation of many organic compounds in the environment involves direct photolysis, where the molecule absorbs light and undergoes a chemical change, or indirect photolysis, which is mediated by other light-absorbing substances (photosensitizers) that transfer energy to the compound. For esters like this compound, these processes could lead to the cleavage of the ester bonds or transformations within the cyclohexyl rings.

Identification and Environmental Fate of Degradation Metabolites

Specific studies identifying the degradation metabolites of this compound are scarce. However, based on the degradation pathways of analogous compounds like dicyclohexyl adipate (DCHA) and other adipate esters, the primary degradation products are expected to be adipic acid and methylcyclohexanol.

Hydrolysis, a key degradation process for esters, would cleave the ester bonds of this compound, yielding adipic acid and methylcyclohexanol. The environmental fate of these metabolites would then be as follows:

Adipic Acid: This dicarboxylic acid is a naturally occurring compound and is generally considered to be readily biodegradable in the environment. science.govresearchgate.net Microorganisms can utilize it as a carbon source. researchgate.net

Methylcyclohexanol: This compound is also expected to be biodegradable. Further oxidation in the environment could lead to the formation of corresponding ketones (methylcyclohexanones) and other more polar, water-soluble compounds that can be further degraded.

In the case of the structurally similar dicyclohexyl phthalate (DCHP), the primary metabolite is monocyclohexyl phthalate (MCHP), formed through the hydrolysis of one of the ester linkages. nih.govcpsc.gov This monoester can then undergo further degradation. While this compound is an adipate and not a phthalate, the initial hydrolysis step to a monoester, mono(methylcyclohexyl) adipate, is a highly probable initial degradation step.

The table below summarizes the expected primary degradation metabolites of this compound based on data from analogous compounds.

Parent Compound Analogous Compound(s) Expected Primary Degradation Metabolites Further Degradation Products
This compoundDicyclohexyl adipateAdipic acid, Methylcyclohexanol, Mono(methylcyclohexyl) adipateSimpler organic acids, Carbon dioxide, Water

Advanced Analytical Methodologies for Bis Methylcyclohexyl Adipate Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in verifying the identity and assessing the purity of Bis(methylcyclohexyl) adipate (B1204190) by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of Bis(methylcyclohexyl) adipate. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

In a typical ¹H NMR spectrum of an adipate ester, specific signals corresponding to the different types of protons are expected. chemicalbook.com For this compound, this would include multiplets for the protons on the methylcyclohexyl rings and distinct signals for the methylene (B1212753) protons of the adipate backbone. chemicalbook.comresearchgate.net The integration of these signals helps in confirming the ratio of the different proton environments.

Table 1: Expected NMR Chemical Shift Ranges for this compound Functional Groups Note: These are approximate ranges based on analogous structures.

Functional GroupNucleusExpected Chemical Shift (ppm)
Ester Carbonyl¹³C170 - 175
Adipate CH₂ (alpha to C=O)¹³C30 - 40
Adipate CH₂ (beta to C=O)¹³C20 - 30
Cyclohexyl CH (attached to O)¹³C70 - 80
Cyclohexyl CH₂¹³C20 - 40
Methyl Group¹³C15 - 25
Adipate CH₂ (alpha to C=O)¹H2.2 - 2.4
Adipate CH₂ (beta to C=O)¹H1.5 - 1.7
Cyclohexyl CH (attached to O)¹H4.5 - 5.0
Cyclohexyl CH/CH₂¹H1.0 - 2.0
Methyl Group¹H0.8 - 1.0

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the FTIR spectrum is characterized by specific absorption bands that confirm its identity as an aliphatic ester. researchgate.net

The most prominent feature in the FTIR spectrum of an adipate ester is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found around 1730-1750 cm⁻¹. Another key set of absorptions are the C-O stretching vibrations of the ester linkage, which appear in the region of 1100-1300 cm⁻¹. Additionally, the presence of the methylcyclohexyl groups is confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations at lower wavenumbers. researchgate.netresearchgate.net

Table 2: Characteristic FTIR Absorption Bands for this compound Note: Wavenumbers are based on typical values for similar adipate esters. researchgate.net

Functional GroupVibration TypeCharacteristic Wavenumber (cm⁻¹)Intensity
C=O (Ester)Stretch~1735Strong
C-O (Ester)Stretch~1170Strong
C-H (Alkyl)Stretch2850 - 2960Medium to Strong
CH₂Bend~1465Medium

Chromatographic and Mass Spectrometric Analysis

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture, while mass spectrometry provides information on its molecular weight and structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Composition

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique for the analysis of volatile and semi-volatile compounds like this compound. It is frequently used to determine the purity of the compound and to identify and quantify its presence in various samples. rsc.orglns.lu The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. restek.com

Following separation, the mass spectrometer fragments the eluted molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum serves as a molecular fingerprint. For adipate esters, characteristic fragment ions often result from the cleavage of the ester bond and rearrangements, providing structural confirmation. rsc.org The use of high-resolution capillary columns is common to achieve good separation of isomers and related compounds. restek.com The technique is highly sensitive, with detection limits often in the nanogram per liter range when combined with pre-concentration techniques like solid-phase microextraction (SPME). lns.lunih.gov

High-Performance Liquid Chromatography (HPLC) for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is particularly suited for analyzing less volatile compounds or complex mixtures that are not amenable to GC. For Bis(4-methylcyclohexyl) adipate, a specific isomer of the target compound, a reverse-phase (RP) HPLC method has been developed. sielc.com This method utilizes a C18 or a specialized reverse-phase column and a mobile phase typically consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid. sielc.comsielc.comdtu.dk

This HPLC method can be scaled for preparative separation to isolate impurities or used in analytical applications such as pharmacokinetic studies. sielc.comsielc.com The use of smaller particle columns (e.g., 3 µm) can facilitate faster UPLC (Ultra-Performance Liquid Chromatography) applications. sielc.com

Table 3: Example HPLC Conditions for Bis(4-methylcyclohexyl) adipate Analysis Source: Adapted from SIELC Technologies. sielc.com

ParameterCondition
ColumnNewcrom R1 (Reverse Phase)
Mobile PhaseAcetonitrile (MeCN), Water, and Phosphoric Acid
ApplicationAnalytical separation, impurity isolation
MS CompatibilityPhosphoric acid can be replaced with formic acid

Advanced Laser Desorption/Ionization (LDI) Techniques in Characterization

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique used in mass spectrometry that allows for the analysis of large, non-volatile, and thermally labile molecules, such as polymers and biomolecules. libretexts.orge-ce.org In MALDI, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. A laser pulse desorbs and ionizes the matrix and analyte molecules, which are then analyzed by a time-of-flight (TOF) mass analyzer. toray-research.co.jp

While specific applications of LDI for this compound are not widely documented, the technique holds significant potential. Adipate esters are common plasticizers and components of polyesters. MALDI-TOF MS is frequently used to characterize the structure, end-groups, and molecular weight distribution of such polymers. mdpi.com Therefore, LDI techniques could be employed to study the incorporation of this compound into polymer chains or to analyze its degradation products. The method is valued for its ability to produce intact molecular ions with minimal fragmentation, which is crucial for analyzing large molecules or complex mixtures. libretexts.orgmdpi.com

Thermal Analysis and Thermophysical Characterization

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. For a compound like this compound, these methods are vital for determining its behavior under thermal stress, its stability, and its effect on the properties of materials it may be mixed with.

Differential Scanning Calorimetry (DSC) for Transition Behavior and Curing Kinetics

Differential Scanning Calorimetry (DSC) is a primary thermoanalytical technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov This method is highly effective for investigating thermal transitions in materials.

Transition Behavior: When analyzing a plasticizer like this compound, DSC can identify key thermal events. By subjecting a small sample to a controlled temperature program (heating or cooling at a constant rate), a thermogram is generated that reveals transitions such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). nih.govmdpi.com The glass transition is observed as a step-like change in the heat capacity, indicating the transition from a rigid, glassy state to a more mobile, rubbery state. koreascience.kr For semi-crystalline materials, exothermic peaks on cooling represent crystallization, while endothermic peaks on heating correspond to melting. mdpi.comresearchgate.net These parameters are critical for defining the operational temperature range of the material. For instance, studies on various adipate esters show they exhibit distinct melting and crystallization points which are crucial for their application in PVC compositions. mdpi.comresearchgate.net

Curing Kinetics: In formulations such as thermosetting resins, where this compound might act as a plasticizer or modifier, DSC is instrumental in studying curing kinetics. The exothermic heat flow associated with the cross-linking reaction is measured during the curing process. nih.gov By performing scans at different heating rates (dynamic scans) or at a constant temperature (isothermal scans), kinetic parameters like the extent of cure, activation energy (Ea), and the reaction order can be determined. nih.govsemanticscholar.org This information is vital for optimizing processing conditions and predicting the final properties of the cured material.

Illustrative DSC Data for a Generic Adipate Plasticizer

Thermal Parameter Typical Value Description
Glass Transition (Tg) -85 °C Temperature at which the amorphous solid transitions to a rubbery state.
Crystallization Temp (Tc) -60 °C Temperature at which the material crystallizes upon cooling, releasing heat.
Enthalpy of Crystallization 9.4 J/g Heat released during the crystallization process. researchgate.net
Melting Temperature (Tm) -40 °C Temperature at which the crystalline solid melts into a liquid. mdpi.com

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. semanticscholar.org It is a fundamental method for assessing the thermal stability of materials like this compound.

The TGA instrument records the sample's mass as it is heated at a constant rate. A resulting TGA curve plots mass percentage against temperature. Significant mass loss indicates decomposition or evaporation. From this curve, key parameters can be determined, such as the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the amount of residual mass at the end of the analysis. semanticscholar.org Studies on various adipate plasticizers show that their decomposition often occurs in a single step and at temperatures that indicate their suitability for processing with polymers like PVC. mdpi.com Comparing the thermal stability of new plasticizers to industrial standards like dioctyl phthalate (B1215562) (DOP) is a common application of TGA. semanticscholar.orgsemanticscholar.org For this compound, TGA would provide a clear profile of its volatility and decomposition range, which are critical factors for its use in high-temperature applications.

Representative TGA Data for Adipate Plasticizers

Parameter Decyl Butoxyethyl Adipate semanticscholar.org Decyl Phenoxyethyl Adipate semanticscholar.org Dioctyl Phthalate (DOP) semanticscholar.org
Onset of Decomposition 153 °C 101 °C 132 °C
Temp. of Max. Decomposition Rate 278 °C 316 °C 284 °C
Final Decomposition Temp. 498 °C 499 °C 497 °C

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties

Dynamic Mechanical Analysis (DMA) is a powerful technique for studying the viscoelastic properties of materials. scielo.br It is particularly useful for characterizing polymer formulations containing plasticizers like this compound. In a DMA experiment, a small, oscillatory stress is applied to a sample, and the resulting strain is measured. scielo.br This allows for the determination of the storage modulus (E'), which represents the elastic portion of the material's response, and the loss modulus (E''), which represents the viscous portion. researchgate.net

The ratio of the loss modulus to the storage modulus (E''/E') is called the loss tangent (tan δ). The peak of the tan δ curve is often used to identify the glass transition temperature (Tg) of the material, where the polymer chains gain significant mobility, leading to a maximum in the damping of mechanical energy. scielo.brmdpi.com When a plasticizer like this compound is added to a polymer, it increases the free volume and enhances the mobility of the polymer chains. researchgate.net This typically results in a decrease in the storage modulus, a shift of the Tg and the tan δ peak to a lower temperature, and sometimes an increase in the height of the tan δ peak. researchgate.netmdpi.com These changes provide quantitative data on the plasticizer's efficiency in improving the flexibility of the host polymer. researchgate.net

Typical Effects of a Plasticizer on Polymer DMA Results

DMA Parameter Neat Polymer Polymer + Adipate Plasticizer Interpretation
Storage Modulus (E') below Tg High Slightly Lower Plasticizer slightly softens the rigid glassy state.
Storage Modulus (E') above Tg Low Lower Plasticizer significantly softens the rubbery state.

Trace Analysis and Contaminant Profiling in Research Samples

Ensuring the purity of a chemical compound is paramount in research. Trace analysis techniques are employed to detect and quantify minute amounts of impurities that could originate from raw materials, synthetic byproducts, or the manufacturing process itself.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Trace Analysis

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an exceptionally sensitive analytical technique capable of detecting metals and several non-metals at ultra-trace concentrations, often down to parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. mt.com This makes it an ideal method for the elemental contaminant profiling of a research-grade sample of this compound.

The analysis involves introducing a sample, typically after acid digestion to break down the organic matrix, into a high-temperature argon plasma (around 6,000–10,000 K). azom.com The plasma atomizes and ionizes the elements within the sample. These ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for their identification and quantification. mt.comazom.com For a plasticizer like this compound, ICP-MS can be used to screen for a wide range of potential elemental impurities. These could include residues from catalysts used during synthesis (e.g., tin, titanium) or toxic heavy metals that are of regulatory concern (e.g., lead, cadmium, arsenic, mercury). mt.comnih.gov The high sensitivity and multi-element capability of ICP-MS provide a comprehensive profile of inorganic purity. nih.gov

Illustrative Detection Limits for ICP-MS Analysis

Element Symbol Typical Limit of Quantification (LOQ) in µg/L (ppb) Potential Source
Lead Pb < 1.0 Environmental Contamination, Raw Materials
Cadmium Cd < 0.5 Environmental Contamination, Raw Materials
Arsenic As < 1.0 Environmental Contamination, Raw Materials
Mercury Hg < 0.5 Environmental Contamination
Tin Sn < 2.0 Catalyst Residue

Rheological Characterization of Compound-Containing Formulations

Rheology is the study of the flow and deformation of matter. Characterizing the rheological properties of formulations containing this compound is essential for understanding their processability and end-use performance. mdpi.com When used as a plasticizer, for example in a PVC plastisol, the compound significantly alters the formulation's flow behavior.

Methods for rheological characterization often involve using a rheometer or viscometer to measure the material's viscosity as a function of shear rate, temperature, or time. For many polymer formulations, a key parameter is the melt flow rate (MFR) or melt flow index (MFI), which provides a single-point measure of the ease of flow of a molten polymer. nih.gov The addition of a plasticizer like an adipate ester typically reduces the viscosity and increases the MFR of a polymer compound, indicating improved processability at lower temperatures and with less energy consumption. nih.govmdpi.com More detailed studies may examine shear-thinning or shear-thickening behavior, where viscosity changes with the applied rate of shear. lehigh.edu This information is critical for processes like extrusion, injection molding, and coating, ensuring the material flows as required under specific processing conditions. mdpi.comlehigh.edu

Table of Compounds

Compound Name Synonym(s)
This compound Adipic acid bis(methylcyclohexyl) ester
Bis(4-methylcyclohexyl) adipate 1,6-Hexanedicarboxylic acid, bis(4-methylcyclohexyl) ester
Adipic acid Hexanedioic acid
Dioctyl phthalate DOP
Decyl butoxyethyl adipate DBEA
Decyl phenoxyethyl adipate DPEA
Polyvinyl chloride PVC
Dioctyl adipate DOA
Lead Pb
Cadmium Cd
Arsenic As
Mercury Hg
Tin Sn
Titanium Ti
Zinc Zn

Future Research Directions and Emerging Paradigms in Bis Methylcyclohexyl Adipate Studies

Development of Next-Generation Sustainable Adipate (B1204190) Esters with Enhanced Performance and Environmental Profiles

The demand for high-performance, environmentally benign plasticizers is a significant driver of innovation in the chemical industry. Research is increasingly focused on developing sustainable alternatives to traditional plasticizers, with a strong emphasis on improving their environmental footprint without compromising, and ideally enhancing, their performance characteristics.

A key area of development is the synthesis of bio-based plasticizers. biorxiv.orgpublish.csiro.au This involves utilizing renewable feedstocks to produce the constituent components of adipate esters, namely adipic acid and various alcohols. For instance, significant progress has been made in producing adipic acid from bio-based sources through fermentation and catalytic processes. biorxiv.orgbiorxiv.orgosti.govresearchgate.netrsc.org One promising approach involves the reverse adipate degradation pathway in engineered microorganisms like E. coli, which can produce adipic acid from glucose with high yields. biorxiv.orgbiorxiv.orgresearchgate.net Another sustainable method for synthesizing adipic acid uses alternative oxidants like H₂O₂ and O₂ in a one-step or two-step oxidation of cyclohexane. rsc.org

The alcohol component of the ester also presents opportunities for sustainable sourcing. The synthesis of novel adipate esters from asymmetrically substituted alcohols derived from renewable resources is an active area of investigation. mdpi.com These bio-based adipate plasticizers are designed to offer improved biodegradability and reduced toxicity compared to their petrochemical-based counterparts. biorxiv.orgmdpi.comresearchgate.net For example, studies on esters like di-n-heptyl succinate, derived from renewable feedstocks, have shown them to be effective and green PVC plasticizers. researchgate.net

Beyond the use of renewable feedstocks, research is also exploring the synthesis of adipate esters with complex structures to enhance their properties. This includes the development of oligomeric esters and those with branched or asymmetrical alkyl chains to improve plasticizing efficiency, reduce migration from the polymer matrix, and enhance thermal stability. researchgate.netrevmaterialeplastice.roresearchgate.net The goal is to create next-generation adipate esters that not only meet but exceed the performance of compounds like Bis(methylcyclohexyl) adipate while offering a superior environmental profile.

Table 1: Comparison of Conventional and Emerging Adipate Ester Synthesis

Feature Conventional Synthesis Emerging Sustainable Synthesis
Adipic Acid Source Petrochemical-based (e.g., oxidation of cyclohexane) Bio-based (e.g., fermentation of glucose, catalytic conversion of biomass) biorxiv.orgbiorxiv.orgosti.govresearchgate.netrsc.org
Alcohol Source Petrochemical-based Bio-based or designed for enhanced biodegradability mdpi.com
Catalysis Often involves harsh conditions and metal catalysts Biocatalysis (e.g., lipases), green catalysts biorxiv.orgresearchgate.netresearchgate.net
Environmental Impact Higher carbon footprint, potential for persistent byproducts Lower carbon footprint, focus on biodegradability and reduced toxicity biorxiv.orgmdpi.comresearchgate.net

| Product Focus | Standard adipate esters | Adipate esters with novel structures for improved performance and sustainability researchgate.netrevmaterialeplastice.roresearchgate.net |

Integration of Artificial Intelligence and Machine Learning in Chemical Design, Synthesis Optimization, and Predictive Modeling

Optimization of Synthesis Processes: AI algorithms can be employed to optimize the reaction conditions for the synthesis of adipate esters, leading to higher yields, reduced waste, and lower energy consumption. mdpi.com By analyzing the complex interplay of factors such as temperature, pressure, catalyst concentration, and reaction time, ML models can identify the optimal parameters for a given synthesis, making the production of adipate esters more efficient and sustainable.

Predictive Toxicology and Environmental Fate: A significant application of AI in this field is the prediction of the toxicological profiles and environmental fate of new chemical entities. By analyzing structure-activity relationships, ML models can provide early warnings about potential adverse effects, allowing researchers to prioritize the development of safer and more environmentally friendly adipate esters.

The application of these computational tools to the design and development of plasticizers like adipate esters is still in its early stages but holds immense promise for the future. The ability to rapidly screen and design novel molecules with tailored properties will be instrumental in the development of the next generation of high-performance, sustainable plasticizers.

Cross-Disciplinary Research at the Interface of Organic Chemistry, Materials Science, and Environmental Engineering

Addressing the complex challenges associated with the development and use of industrial chemicals like this compound necessitates a move beyond traditional disciplinary silos. Future research will increasingly be characterized by a cross-disciplinary approach that integrates expertise from organic chemistry, materials science, and environmental engineering.

From Molecular Design to Material Performance: The synthesis of a novel adipate ester in an organic chemistry lab is only the first step. Understanding how its molecular structure translates into macroscopic properties when incorporated into a polymer matrix is a key question for materials science. This involves studying the interactions between the plasticizer and the polymer, and how these interactions affect properties such as flexibility, durability, and thermal stability. rsc.org A collaborative approach ensures that the design of new plasticizers is guided by a deep understanding of their end-use performance.

Assessing Environmental Impact and Designing for Degradation: Environmental engineers play a crucial role in evaluating the lifecycle of plasticizers, from their synthesis to their ultimate fate in the environment. This includes studying their biodegradability, potential for bioaccumulation, and ecotoxicity. publish.csiro.auresearchgate.netacs.org By working together, organic chemists and environmental engineers can design new adipate esters that are not only effective plasticizers but are also designed for degradation into benign products at the end of their service life. This "design for the environment" approach is a cornerstone of green chemistry and sustainable materials science.

The future of research on adipate esters like this compound will be defined by this convergence of disciplines. By combining the molecular design expertise of organic chemists, the material characterization and application knowledge of materials scientists, and the environmental assessment capabilities of environmental engineers, the scientific community can accelerate the development of safer, more sustainable, and higher-performing plasticizers.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Bis(4-methylcyclohexyl) adipate
Adipic acid
Di-n-heptyl succinate

Q & A

Q. What are the validated analytical methods for quantifying Bis(2-ethylhexyl) adipate in biological and environmental samples?

To quantify DEHA, researchers commonly use gas chromatography (GC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). For GC, internal standards like deuterated DEHA (e.g., Bis(2-ethylhexyl)phthalate (ring-d4)) improve accuracy, particularly in lipid-rich matrices due to DEHA’s lipophilic nature . LC-MS/MS with electrospray ionization (ESI) is preferred for complex environmental samples, leveraging DEHA’s molecular ion ([M+H]+ at m/z 371.3) and collision-induced dissociation fragments (e.g., m/z 153.1 for adipic acid) . Method validation should include recovery studies in matrices like serum or sediment, with detection limits typically <1 ng/mL in biological fluids .

Q. How does the hydrolysis kinetics of DEHA differ across biological tissues, and what are the implications for toxicity studies?

DEHA undergoes rapid hydrolysis to mono(2-ethylhexyl) adipate (MEHA) and adipic acid. In vitro studies using rat tissue homogenates show:

  • Pancreatic tissue : Highest MEHA formation rate (k = 0.42 min⁻¹), attributed to lipase activity.
  • Intestinal tissue : Fastest conversion of MEHA to adipic acid (k = 0.58 min⁻¹) due to esterase dominance.
  • Liver tissue : Moderate hydrolysis (k = 0.25 min⁻¹) but significant inhibition of cytochrome P450 enzymes (e.g., N-demethylase), suggesting metabolic interference .
    These kinetic differences necessitate tissue-specific models for in vivo extrapolation.

Advanced Research Questions

Q. How do contradictory carcinogenicity findings in rodents inform DEHA’s risk assessment?

DEHA induces liver tumors in mice (hepatocellular adenomas/carcinomas) but not in rats. Key factors:

  • Species-specific metabolism : Mice exhibit higher peroxisome proliferation-activated receptor (PPARα) activation, driving hepatocyte proliferation.
  • Dose-response thresholds : Tumor incidence in mice occurs only above 200 mg/kg/day, while no observable adverse effect levels (NOAEL) in rats are 100 mg/kg/day .
    Researchers must reconcile these discrepancies using physiologically based pharmacokinetic (PBPK) modeling and comparative genomic analysis of PPARα pathways .

Q. What experimental designs optimize DEHA’s stability studies under environmental conditions?

DEHA’s environmental persistence is influenced by:

  • Photodegradation : Half-life of 12–48 hours under UV light (λ = 254 nm) in aqueous solutions.
  • Microbial degradation : Enhanced by Rhodococcus spp. in aerobic soils (80% degradation in 14 days at 25°C).
    Experimental protocols should simulate real-world conditions (e.g., OECD 301B ready biodegradability tests) and monitor metabolites like adipic acid using high-resolution mass spectrometry .

Q. How do co-contaminants affect DEHA’s toxicokinetics in mammalian systems?

DEHA’s absorption and distribution are modulated by:

  • Lipid co-solubility : Co-administration with triglycerides increases DEHA’s bioavailability by 40% in rat models.
  • Phthalate mixtures : DEHA and di(2-ethylhexyl) phthalate (DEHP) exhibit additive effects on hepatic enzyme inhibition, requiring isobolographic analysis to assess synergism .
    Advanced studies should employ stable isotope-labeled DEHA (e.g., adipate-13C6) for precise tracking in multi-contaminant systems .

Methodological Recommendations

  • Contradiction analysis : Use systematic review frameworks (e.g., EPA’s Evidence Stream Heat Map ) to weight conflicting carcinogenicity data.
  • Advanced analytics : Combine untargeted lipidomics (LC-MS) with stable isotope tracing to resolve DEHA’s metabolic fate .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.